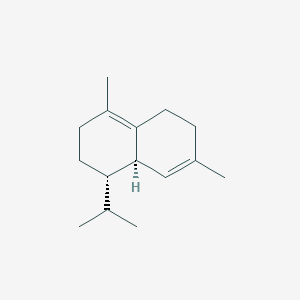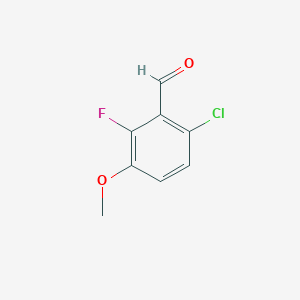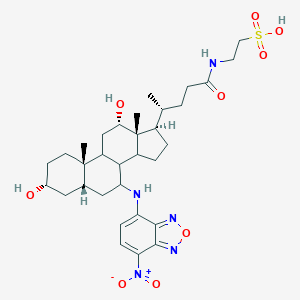
(3S,4R)-3,4-dihydroxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3,4-dihydroxypentan-2-one, also known as DHP, is a chiral intermediate used in the synthesis of various pharmaceuticals and natural products. It is a versatile compound that has been extensively studied for its potential applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one is not well understood. However, it is believed that (3S,4R)-3,4-dihydroxypentan-2-one acts as a chiral auxiliary in the synthesis of various compounds, where it helps to control the stereochemistry of the final product.
Effets Biochimiques Et Physiologiques
(3S,4R)-3,4-dihydroxypentan-2-one does not have any known biochemical or physiological effects on its own. It is used solely as a chiral intermediate in the synthesis of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4R)-3,4-dihydroxypentan-2-one has several advantages as a chiral intermediate. It is readily available, easy to handle, and has a high degree of stereochemical control. However, (3S,4R)-3,4-dihydroxypentan-2-one is relatively expensive, and the synthesis of the (3S,4R)-enantiomer can be challenging. Additionally, the separation of diastereomers can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of (3S,4R)-3,4-dihydroxypentan-2-one. One area of research is the development of new and more efficient methods for the synthesis of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives. Another area of research is the exploration of new applications for (3S,4R)-3,4-dihydroxypentan-2-one in the synthesis of pharmaceuticals and natural products. Finally, the study of the mechanism of action of (3S,4R)-3,4-dihydroxypentan-2-one and its derivatives could lead to new insights into the stereochemistry of organic synthesis.
Méthodes De Synthèse
The synthesis of (3S,4R)-3,4-dihydroxypentan-2-one involves the reduction of diacetyl with sodium borohydride in the presence of a chiral catalyst. The resulting product is a mixture of diastereomers, which can be separated by chromatography. The (3S,4R)-enantiomer is then isolated and purified for further use.
Applications De Recherche Scientifique
(3S,4R)-3,4-dihydroxypentan-2-one has been widely used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has been used in the synthesis of taxol, a potent anticancer drug, and as a precursor to the synthesis of other important drugs such as the HIV protease inhibitor indinavir and the antifungal agent voriconazole. (3S,4R)-3,4-dihydroxypentan-2-one has also been used in the synthesis of various natural products such as (-)-pumiliotoxin C and (+)-citreoviridin.
Propriétés
Numéro CAS |
118994-78-8 |
|---|---|
Nom du produit |
(3S,4R)-3,4-dihydroxypentan-2-one |
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(3S,4R)-3,4-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3/t3-,5+/m1/s1 |
Clé InChI |
FFYGQZADJGVPGT-WUJLRWPWSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)C)O)O |
SMILES |
CC(C(C(=O)C)O)O |
SMILES canonique |
CC(C(C(=O)C)O)O |
Synonymes |
2-Pentanone, 3,4-dihydroxy-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)